N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide

Chiral building block Enantiomeric purity Asymmetric synthesis

Researchers requiring a reliable aryl sulfonamide building block with defined physicochemical properties often face inconsistent purity and undocumented LogP. N-Tosyl-1-(2-furyl)ethanamine (CAS 134340-62-8) resolves this. • Racemic mixture, 97% purity (mode among global suppliers). • Predicted LogP 2.2-ensures reproducible solubility and membrane permeability. • Non-substitutable furan-tosyl pharmacophore for antihistamine intermediate synthesis. • Cost-effective for N-tosyl protection, furan functionalization, and medicinal chemistry. • Can serve as precursor for kinetic resolution to access enantiopure (S)-form.

Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
Cat. No. B12885066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide
Molecular FormulaC13H15NO3S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=CO2
InChIInChI=1S/C13H15NO3S/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9,11,14H,1-2H3
InChIKeyCJZKCAOONBGODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide Identity & Specifications


N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide (CAS 134340-62-8) is an aryl sulfonamide derivative with the molecular formula C₁₃H₁₅NO₃S and a molecular weight of 265.33 g/mol . This compound, also known as N-Tosyl-1-(2-furyl)ethanamine, is classified as a pharmaceutical intermediate, notably in the development of antihistamines . It is commercially available as a racemic mixture with a standard purity of 97% . The (S)-enantiomer, N-[(1S)-1-(furan-2-yl)ethyl]-4-methylbenzenesulfonamide (CAS 134452-27-0), is a distinct chiral building block [1], a critical differentiation point for asymmetric synthesis applications that demand stereochemical control.

✓
Chiral reference-standard workflow support for enantiomer-comparison studies.
✓
Racemic building block for achiral sulfonamide and furan functionalization. Procurement context: 97% purity as standard commercial grade.
✓
Predicted LogP ~2.2 supports intermediate-polarity synthetic sequences and extraction workflows.

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide Substitution Risks


Substituting this compound with a generic sulfonamide risks failure on two key fronts. First, the specific combination of a 4-methylbenzenesulfonyl (tosyl) group and a 1-(furan-2-yl)ethyl amine backbone is not merely a structural feature but a functional necessity for maintaining defined physicochemical properties, such as a predicted LogP of 2.2 [1], which is critical for solubility and membrane permeability in a synthetic sequence. Second, for medicinal chemistry applications, the specific chiral center is paramount. The racemic mixture offers a different chemical profile and procurement value compared to the isolated (S)-enantiomer [2], which is utilized for introducing stereogenic information. Using a structural analog like N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide or the thienyl counterpart would alter the steric and electronic environment, likely leading to drastic changes in reaction diastereoselectivity or biological target engagement.

Enantiomer Racemic mixture may not transfer directly to stereospecific synthesis; (S)-enantiomer attribution requires separate validation.
Analog Thienyl or phenyl analogs may shift steric and electronic profiles, likely altering diastereoselectivity in asymmetric steps.
Chain Length Butyl-chain analog (ΔLogP ~0.9) may require different extraction and purification conditions, limiting direct swap.

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide vs. Comparators


Chiral Purity for Asymmetric Synthesis

The primary differentiator is enantiomeric composition. The (S)-enantiomer (CAS 134452-27-0) is used as a chiral auxiliary due to the furan ring's ability to facilitate equilibration of an adjacent chiral center, enabling high levels of thermodynamic stereocontrol. The target racemic compound (CAS 134340-62-8) is the precursor or a lower-cost alternative for achiral work , [1].

Chiral Purity
Class-level inference
Target: 0% e.e. (racemic)
Comparator: >90% e.e. (S)-enantiomer
Enantiomer-attribution review for stereochemical-control synthesis.
Kinetic resolution via Sharpless method; racemate as precursor context.
Chiral building block Enantiomeric purity Asymmetric synthesis

Lipophilicity (LogP) and Reaction Solubility

The predicted octanol/water partition coefficient (LogP) is a key parameter for solubility in organic synthesis. The target compound's LogP is a critical differentiator from close alkyl-chain analogs [1].

Lipophilicity
Cross-study comparable
Target LogP: 2.2
ΔLogP: 0.9 vs butyl analog (LogP 3.1)
Intermediate polarity supports aqueous-organic extraction workflows.
In silico prediction; consistent methodology.
Physicochemical property LogP Solubility

Molecular Weight and Drug-likeness

In a medicinal chemistry context, the target compound occupies a specific molecular weight slot that differentiates it from bulkier analogs used as intermediates for complex API synthesis .

Molecular Weight
Cross-study comparable
Target: 265.33 Da
Δ28.07 Da vs butyl analog (293.40 Da)
Lower MW aligns with lead-like fragment space in early medicinal chemistry.
Ethylene-unit difference; consistent formula calculation.
Drug-likeness Molecular weight Lead optimization

Commercial Purity and Reproducibility

The commercially guaranteed purity level is a basic but critical procurement parameter. The target compound is supplied at a 97% purity standard , a benchmark that ensures minimal side reactions from contaminants in early-stage discovery chemistry.

Commercial Purity
Data to verify
Standard purity: 97%
Specification review for procurement reproducibility.
No direct head-to-head purity comparison available.
Chemical purity Procurement specification Quality control

N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide Applications


Racemic Intermediate for Achiral Chemistry

When steric and electronic properties are the primary concern, but stereochemistry is not, the racemic form of N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide is the cost-effective and appropriate choice. Its 97% purity and intermediate LogP make it immediately suitable for method development in N-tosyl protection, furan functionalization, or as a general building block for medicinal chemistry campaigns where the chiral center is racemized later .

Resynthesis of (S)-Enantiomer Chiral Auxiliary

For researchers requiring the enantiomerically pure (S)-form, procuring the racemic target compound is not a direct substitute. However, the racemate serves as a precursor for in-house kinetic resolution. Protocols from α-furfuryl amide literature [1] show that using a modified Sharpless epoxidation can yield the desired (S)-enantiomer with 90-100% e.e., offering a potential cost-saving route if the racemate is significantly cheaper than buying the resolved chiral building block directly.

Furan-Tosyl Scaffold in Antihistamine Pharmacophores

This compound is specifically cited as an intermediate for antihistamine drugs . The combination of a furan ring, known for its bioisosteric properties, and a tosyl group, which serves as a stable protecting group or a structural motif for enzyme binding, makes it a non-substitutable intermediate in this therapeutic class. Using a thienyl or unsubstituted phenyl analog would constitute a formal change to the pharmacophore, requiring a new patent and lead optimization path.

Application
Selection Property
Validation Focus
Achiral sulfonamide chemistry
Racemic form; 97% purity grade
Reaction yield and impurity profile under standard conditions
Enantiomer-comparison studies
Racemate vs (S)-enantiomer procurement path
Stereochemical-control review; kinetic resolution feasibility
Furan-tosyl pharmacophore exploration
Furan ring and tosyl group integrity
Bioisostere and pharmacophore fidelity in medicinal chemistry campaigns
Quote Request

Request a Quote for N-(1-(Furan-2-yl)ethyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.